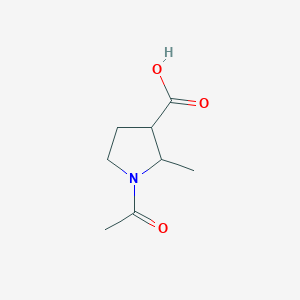
(((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further linked to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride typically involves the following steps:
Formation of the cyclobutyl ring: The initial step involves the synthesis of the cyclobutyl ring with a trifluoromethyl substituent. This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydrazine moiety: The cyclobutyl intermediate is then reacted with hydrazine or its derivatives under controlled conditions to introduce the hydrazine group.
Formation of the hydrochloride salt: The final step involves the conversion of the hydrazine compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group or the hydrazine moiety.
Substitution: The compound can participate in substitution reactions where the trifluoromethyl or hydrazine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety may yield azides, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the hydrazine moiety can participate in various biochemical reactions. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-1-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanamine hydrochloride: Similar in structure but with an amine group instead of a hydrazine moiety.
rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol: Contains a hydroxyl group instead of a hydrazine moiety.
Uniqueness
rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride is unique due to the presence of both the trifluoromethyl and hydrazine groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H12ClF3N2 |
|---|---|
Poids moléculaire |
204.62 g/mol |
Nom IUPAC |
[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methylhydrazine;hydrochloride |
InChI |
InChI=1S/C6H11F3N2.ClH/c7-6(8,9)5-2-1-4(5)3-11-10;/h4-5,11H,1-3,10H2;1H/t4-,5+;/m0./s1 |
Clé InChI |
LMCBJTMICISQJN-UYXJWNHNSA-N |
SMILES isomérique |
C1C[C@H]([C@@H]1CNN)C(F)(F)F.Cl |
SMILES canonique |
C1CC(C1CNN)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol](/img/structure/B13489900.png)
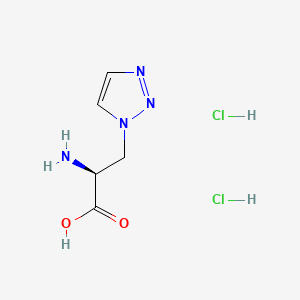
![4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13489920.png)
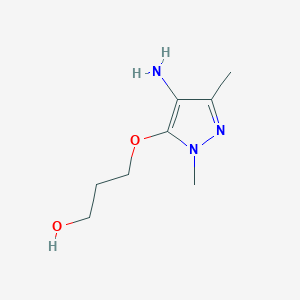
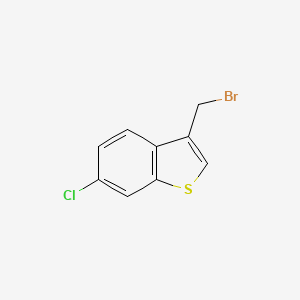

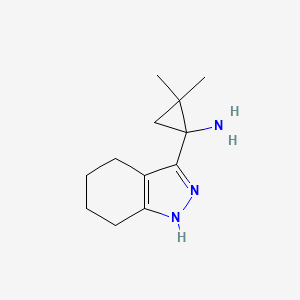

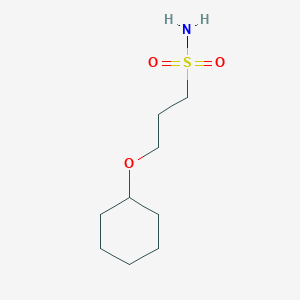

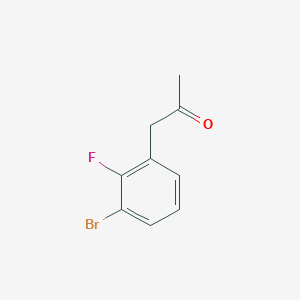
![3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13489988.png)
